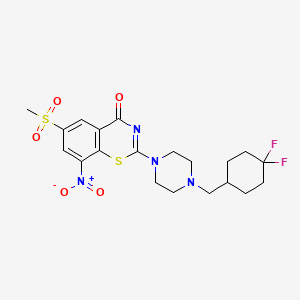
PI3K/Akt/mTOR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves cyclization reactions under controlled conditions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Applications De Recherche Scientifique
PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.
Biology: Helps in understanding cell signaling and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.
Industry: Used in the development of new therapeutic agents and in drug discovery .
Mécanisme D'action
PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:
PI3K: Phosphatidylinositol 3-kinase, which phosphorylates phosphatidylinositol.
Akt: A serine/threonine-specific protein kinase that promotes cell survival and growth.
mTOR: Mammalian target of rapamycin, a kinase that regulates cell growth and metabolism
By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
PI3K/mTOR dual inhibitors: Compounds that inhibit both PI3K and mTOR, such as BEZ235 and GDC-0980.
Akt inhibitors: Compounds like MK-2206 that specifically target Akt .
Uniqueness
PI3K/Akt/mTOR-IN-3 is unique in its ability to target multiple components of the PI3K/Akt/mTOR pathway simultaneously, making it a potent inhibitor with potential therapeutic benefits in cancer treatment .
Propriétés
Formule moléculaire |
C34H51NO2 |
|---|---|
Poids moléculaire |
505.8 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide |
InChI |
InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1 |
Clé InChI |
AVIWELQTLYHNFW-QWHZRCHUSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)








